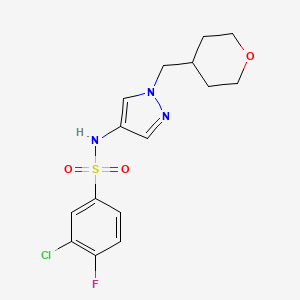![molecular formula C13H15FN2O B2386215 6-フルオロ-2-[(ピペリジン-4-イル)メチル]-1,3-ベンゾキサゾール CAS No. 1521612-18-9](/img/structure/B2386215.png)
6-フルオロ-2-[(ピペリジン-4-イル)メチル]-1,3-ベンゾキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom and a piperidine moiety in the structure of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole imparts unique chemical and biological properties to the compound.
科学的研究の応用
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . N-benzylpiperidine benzisoxazole derivatives, which share a similar structure, are known to selectively inhibit the enzyme acetylcholinesterase (AChE), used for the treatment of Alzheimer’s disease .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to neurotransmission, including the serotonergic and dopaminergic pathways .
Pharmacokinetics
The limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities .
生化学分析
Biochemical Properties
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole has been found to exhibit antibacterial activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, N-benzylpiperidine benzisoxazole derivatives, which include this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE) .
Cellular Effects
The compound has been shown to have effects on various types of cells. It has been reported to exhibit antiproliferative activity in cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the enzyme AChE, which is used for the treatment of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is quenched with aqueous hydrochloric acid, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .
Industrial Production Methods
Industrial production of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
化学反応の分析
Types of Reactions
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
類似化合物との比較
Similar Compounds
N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: A derivative with similar structural features but different functional groups.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated compound with distinct chemical properties.
Uniqueness
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is unique due to the presence of both a fluorine atom and a piperidine moiety, which confer specific chemical and biological properties.
特性
IUPAC Name |
6-fluoro-2-(piperidin-4-ylmethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOYGSYQNWZOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC3=C(O2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)
![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)
![rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)




![N-(3,4-difluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2386149.png)

![1-(4-Bromobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
